Improved Synthetic Yield via Optimized Reduction Route
A key differentiator for (2-Aminopyrimidin-4-yl)methanol is the availability of an optimized and scalable synthetic route with documented high yield. A specific reduction method of the corresponding methyl ester precursor using sodium borohydride (NaBH4) in an ethanol/dichloromethane mixture yields the target compound in 73% yield . This stands in contrast to alternative synthetic routes, such as the amination of (2-chloropyrimidin-4-yl)methanol, which has been reported to produce the same compound in a significantly lower yield of only 23% [1]. For procurement, this data indicates that sourcing the compound from suppliers using the high-yield route may ensure a more cost-effective and reliable supply chain.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 73% |
| Comparator Or Baseline | 23% (via amination of (2-chloropyrimidin-4-yl)methanol) |
| Quantified Difference | 50 percentage points higher yield |
| Conditions | NaBH4 reduction in EtOH/DCM vs. amination with ammonia in isopropanol |
Why This Matters
Higher synthetic yield directly correlates with lower cost of goods and improved process efficiency for large-scale procurement and production.
- [1] Molaid. (n.d.). 2-胺基-6-羟甲基嘧啶 | 2164-67-2. Product Datasheet. Retrieved from https://www.molaid.com/ View Source
